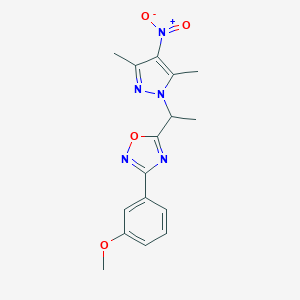
5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In
作用机制
The mechanism of action of 5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has also been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory conditions, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In infectious diseases, the compound has been shown to inhibit the growth and replication of various pathogens.
实验室实验的优点和局限性
One of the main advantages of 5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is its versatility in lab experiments. The compound can be easily synthesized and modified to suit specific experimental requirements. However, the compound's low solubility in water can pose a limitation in certain experiments, requiring the use of organic solvents.
未来方向
There are several future directions for the study of 5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is the further exploration of the compound's potential applications in medicine, agriculture, and material science. Another direction is the development of new synthesis methods to improve the compound's yield and purity. Additionally, the study of the compound's mechanism of action and its interactions with other compounds can provide valuable insights into its therapeutic potential. Finally, the development of new formulations and delivery methods can improve the compound's bioavailability and efficacy.
合成方法
The synthesis of 5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3-(3-methoxyphenyl)-5-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4-oxadiazole with 1-bromo-2-chloroethane in the presence of a base. The reaction proceeds through an S N 2 mechanism, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
5-(1-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, the compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, the compound has been studied for its potential use as a pesticide and herbicide. In material science, the compound has been explored for its potential use in the development of organic electronic devices.
属性
分子式 |
C16H17N5O4 |
|---|---|
分子量 |
343.34 g/mol |
IUPAC 名称 |
5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H17N5O4/c1-9-14(21(22)23)10(2)20(18-9)11(3)16-17-15(19-25-16)12-6-5-7-13(8-12)24-4/h5-8,11H,1-4H3 |
InChI 键 |
BCOXEHJWTVWUIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(C)C2=NC(=NO2)C3=CC(=CC=C3)OC)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1C(C)C2=NC(=NO2)C3=CC(=CC=C3)OC)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)
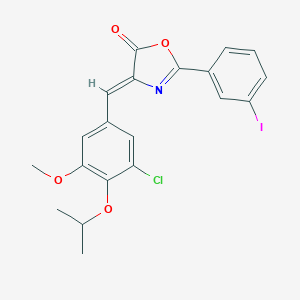
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)
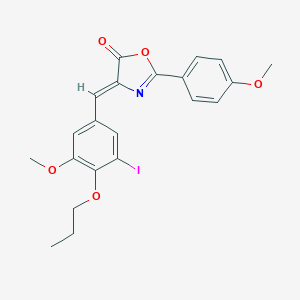
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)
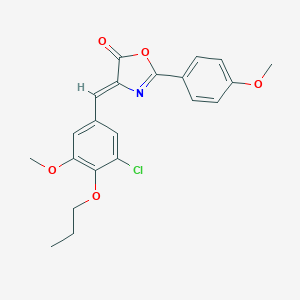
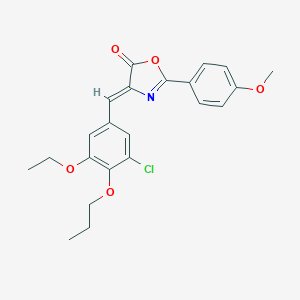




![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283809.png)
![methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283810.png)